2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-19(24-20-23-17(13-28-20)16-2-1-6-21-11-16)15-3-7-22-18(10-15)27-12-14-4-8-26-9-5-14/h1-3,6-7,10-11,13-14H,4-5,8-9,12H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARLOCCTNFBIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxane derivative, followed by the introduction of the pyridine and thiazole rings through various coupling reactions. Common reagents used in these reactions include bases, acids, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Several structurally related compounds have been synthesized and studied, offering insights into the unique properties of the target molecule. Key analogues include:
Key Observations:
Heterocyclic Modifications: Replacement of pyridine with thiadiazole () or thiazolidinone () alters electronic properties and steric bulk, influencing solubility and metabolic stability.
Substituent Effects :
- The oxan-4-ylmethoxy group in the target compound likely improves solubility compared to methoxyphenyl substituents () due to the polar tetrahydropyran ring.
- Pyridin-3-yl at thiazole position 4 may enhance π-π stacking interactions in enzymatic binding pockets, a feature absent in simpler phenyl-substituted analogues.
Pharmacological Data (Inferred):
- Kinase Inhibition : Thiazole-carboxamide derivatives are often explored as kinase inhibitors (e.g., EGFR, VEGFR) due to their ability to mimic ATP-binding motifs .
- Metabolic Stability : The tetrahydropyran group may reduce CYP450-mediated metabolism compared to smaller alkoxy groups (e.g., methoxy in ), as seen in similar compounds .
Biological Activity
The compound 2-[(oxan-4-yl)methoxy]-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound features a complex structure that includes:
- Pyridine and Thiazole Moieties : These heterocycles are known for their diverse biological activities.
- Oxan Ring : This component may influence the compound's solubility and bioavailability.
The molecular formula is represented as follows:
Antitumor Activity
Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with a thiazole ring have shown cytotoxic effects against various cancer cell lines. In particular, the presence of electron-donating groups, such as methyl groups on the phenyl ring, enhances the activity of these compounds.
Key Findings :
- IC50 Values : Certain thiazole derivatives have reported IC50 values below 1.98 µg/mL against cancer cell lines, indicating potent antiproliferative activity .
- Mechanism of Action : The interaction with Bcl-2 protein suggests that these compounds may induce apoptosis in cancer cells through hydrophobic interactions .
Anticonvulsant Activity
The compound's structural components also suggest potential anticonvulsant properties. Pyridine-substituted thiazoles have been synthesized and tested for their efficacy in models of epilepsy.
Case Study :
- A derivative similar to our compound exhibited significant anticonvulsant activity, providing 100% protection in animal models against tonic-clonic seizures .
Antibacterial Activity
Thiazole derivatives have been evaluated for their antibacterial effects against various pathogens. The presence of specific functional groups significantly influences their antibacterial efficacy.
Research Insights :
- Compounds with thiazole rings demonstrated minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL against Gram-positive bacteria .
Anti-inflammatory Activity
The anti-inflammatory potential of similar compounds has also been explored. The incorporation of oxan and pyridine moieties may enhance the anti-inflammatory response.
Research Findings :
- Studies have shown that thiazole-containing compounds can inhibit inflammatory pathways, suggesting a multifaceted mechanism of action .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Structural Feature | Biological Activity |
|---|---|
| Thiazole Ring | Antitumor activity |
| Pyridine Moiety | Anticonvulsant properties |
| Oxan Group | Enhanced solubility and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
